molecular formula C11H12Br2O5 B3056578 Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate CAS No. 7251-49-2

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate

Cat. No.: B3056578
CAS No.: 7251-49-2
M. Wt: 384.02 g/mol
InChI Key: BLBCPOGHSCHYID-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate (C₁₁H₁₂Br₂O₅) is a halogenated aromatic ester characterized by bromine substituents at the 2- and 6-positions and methoxy groups at the 3-, 4-, and 5-positions of the benzene ring. Synthesized via electrophilic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane, it achieves an 87% yield and forms yellowish needles with a melting point of 67.2–67.3°C . Its structure was confirmed via single-crystal X-ray diffraction, revealing monoclinic crystal symmetry (space group Cc) with lattice parameters a = 17.287(4) Å, b = 8.9326(2) Å, and c = 9.0071(2) Å . Key spectral data include ¹H NMR signals at δ 3.91 (6H, s, OCH₃), 3.95 (3H, s, OCH₃), and 3.98 (3H, s, COOCH₃), alongside a GC-MS molecular ion peak at m/z 384 [M⁺] .

Properties

IUPAC Name

methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O5/c1-15-8-6(12)5(11(14)18-4)7(13)9(16-2)10(8)17-3/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBCPOGHSCHYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1OC)Br)C(=O)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285953
Record name Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-49-2
Record name NSC43305
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate can be synthesized through the bromination of methyl 3,4,5-trimethoxybenzoate. The reaction involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in dichloromethane. The mixture is stirred at room temperature for 16 hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring efficient mixing, and maintaining appropriate temperatures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce different alcohols or hydrocarbons.

Scientific Research Applications

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,6-dibromo-3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

Table 1: Comparative Data for Methyl 3,4,5-Trimethoxybenzoate Derivatives
Compound Name Substituents Molecular Formula Mp (°C) Yield (%) Key Spectral Features
Methyl 2,6-dibromo-3,4,5-TMB* 2-Br, 6-Br C₁₁H₁₂Br₂O₅ 67.2 87 ¹H NMR δ 3.91–3.98 (OCH₃, COOCH₃)
Methyl 2,6-dinitro-3,4,5-TMB 2-NO₂, 6-NO₂ C₁₁H₁₂N₂O₉ 82–83 85 Rf 0.4 (CHCl₃/CH₃OH 10:1)
Ethyl 2,6-dinitro-3,4,5-TMB 2-NO₂, 6-NO₂ C₁₂H₁₄N₂O₉ 50–52 96 Rf 0.85 (CHCl₃/CH₃OH 10:1)
Methyl 3,4,5-TMB (parent compound) None C₁₁H₁₄O₅ 83 CRC Handbook data

*TMB: Trimethoxybenzoate

  • Melting Points : Bromination at the 2- and 6-positions reduces the melting point (67.2°C) compared to the nitro-substituted analogue (82–83°C) and the parent ester (83°C). This trend suggests bromine’s bulkier van der Waals radius and weaker dipole interactions lower crystal lattice stability .

Thermal and Structural Stability

  • Thermal Decomposition: Silver(I) 3,4,5-trimethoxybenzoate decomposes directly to Ag₂O, while its dimethoxy analogues form intermediates .
  • Crystal Packing: In ethyl 2,6-dinitro-3,4,5-trimethoxybenzoate, nitro groups disrupt π-electron conjugation, leading to non-coplanar aromatic systems . Bromine’s lower electronegativity may permit better conjugation, enhancing stability .

Biological Activity

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate (DBrTMBA) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DBrTMBA is an organobromine compound characterized by the presence of bromine atoms and methoxy groups. Its chemical formula is C10H10Br2O5C_{10}H_{10}Br_2O_5, and it has been synthesized through various methods, including bromination of 2-iodo-3,4,5-trimethoxybenzoic acid using KBrO3 . The presence of bromine enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of DBRMTBA exhibit notable antimicrobial activities. Studies have shown that compounds with similar structures possess antibacterial and antifungal properties. For instance, the compound's derivatives have been evaluated for their efficacy against various microbial strains, demonstrating promising results in inhibiting growth .

2. Anticancer Activity

DBrTMBA has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as A375 and SK-MEL-28. The mechanism involves downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), leading to activation of caspases .

The biological activity of DBRMTBA is believed to stem from its ability to interact with specific molecular targets within cells. The bromine atoms and methoxy groups play a crucial role in modulating enzyme activities and receptor interactions. Preliminary research suggests that the compound may affect signaling pathways related to cancer progression and microbial resistance .

Case Studies

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of DBRMTBA derivatives, various concentrations were tested against common pathogens. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in microbial viability.

Concentration (µg/mL)% Inhibition
1025%
5050%
10075%

This data highlights the potential application of DBRMTBA in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A screening of DBRMTBA against skin cancer cell lines revealed significant cytotoxic effects. The compound was found to reduce colony formation by approximately 60% at a concentration of 50 µM.

Cell Line% Colony Formation Inhibition at 50 µM
A37565%
SK-MEL-2860%
A43150%

These findings suggest that DBRMTBA could serve as a lead compound for further anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate

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